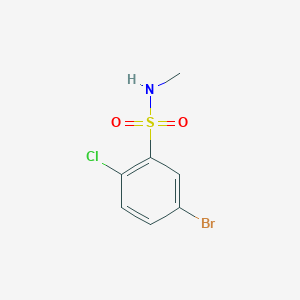

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the bromination of 2-chlorobenzonitrile to produce 5-bromo-2-chlorobenzonitrile, followed by hydrolysis to obtain 5-bromo-2-chlorobenzoic acid . The sulfonamide group is then introduced through a reaction with methylamine under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using practical processes. For example, a key intermediate, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, can be synthesized from dimethyl terephthalate through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This method is efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzene ring.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted sulfonamide, while oxidation can produce sulfonic acids.

Scientific Research Applications

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: A key intermediate in the synthesis of therapeutic agents.

1-Bromo-2-chlorobenzene: A simpler compound with similar halogen substitution but lacking the sulfonamide group.

Uniqueness

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms along with a sulfonamide group

Biological Activity

5-Bromo-2-chloro-N-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of bromine and chlorine substituents on the aromatic ring may influence its biological interactions and binding affinities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Sulfonamides typically inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. The sulfonamide moiety can form hydrogen bonds with active sites in these enzymes, thereby disrupting their function.

- Receptor Interaction : The compound may also interact with various receptors, potentially modulating signaling pathways critical for cell proliferation and survival.

Antimicrobial Properties

While sulfonamides are historically recognized for their antimicrobial effects, the specific activity of this compound remains largely unexplored. Studies suggest that while many sulfonamides exhibit antibacterial properties, there is insufficient evidence to confirm that this particular compound shares those attributes.

Antitumor Activity

Research indicates that some sulfonamides have shown promise in anticancer applications through mechanisms such as:

- Inhibition of Carbonic Anhydrase : Certain derivatives have been reported to inhibit carbonic anhydrase isozymes, which can lead to reduced tumor growth . For instance, compounds similar to this compound have demonstrated effective inhibition against cancer cell lines.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Example A | CA IX | 10.93 |

| Example B | CA II | 1.55 |

Cytotoxicity Studies

In cytotoxicity assays, the compound's effects on various cancer cell lines need further investigation. Preliminary findings suggest that the introduction of halogen groups can enhance selectivity towards cancer cells while minimizing toxicity towards normal cells .

High-Throughput Screening (HTS)

A high-throughput screening approach has been employed to identify compounds that disrupt specific protein-protein interactions critical in oncogenesis. While this compound was not a primary candidate, similar compounds were evaluated for their binding affinities and inhibitory effects on oncogenic pathways .

Structure-Activity Relationship (SAR)

Studies focusing on the structure-activity relationship of sulfonamides have revealed that modifications in the aromatic ring significantly impact biological activity. For instance, substituting different halogens or functional groups can alter enzyme inhibition profiles and cytotoxicity against cancer cells .

Properties

Molecular Formula |

C7H7BrClNO2S |

|---|---|

Molecular Weight |

284.56 g/mol |

IUPAC Name |

5-bromo-2-chloro-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |

InChI Key |

LGJQTKJMSRXLJA-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Br)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.